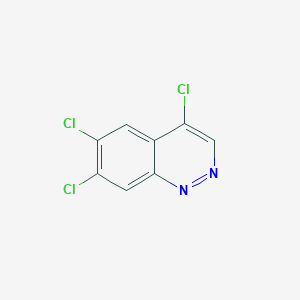

4,6,7-Trichlorocinnoline

Descripción general

Descripción

“4,6,7-Trichlorocinnoline” is a chemical compound with the molecular formula C8H3Cl3N2 and a molecular weight of 233.48 . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “4,6,7-Trichlorocinnoline” consists of a cinnoline core with three chlorine atoms attached at the 4th, 6th, and 7th positions . The cinnoline core itself is a nitrogen-containing heterocycle .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Synthesis of 1,2,4-Triazoles: Compounds synthesized using 1,2,4-triazole systems, including derivatives with chinoline and hydroxychinoline structures, have shown a range of pharmacological properties. The synthesis and study of these compounds' physical and chemical properties are critical for advancing pharmacological applications (Kaplaushenko et al., 2016).

Biological Activities and Applications

- Antimalarial Activity: Hybrid 4-aminoquinolines-1,3,5-triazine, synthesized through aromatic nucleophilic displacement of chlorine atoms, displayed mild to moderate antimalarial activity in studies against the Plasmodium falciparum strain (H. Bhat et al., 2016).

- Immunological Responses in Aquaculture: Research on the effects of trichlorfon, a related organophosphorus insecticide, on the immunological responses of the giant freshwater prawn, Macrobrachium rosenbergii, revealed insights into oxidative stress and immune gene expression, contributing to better understanding of aquatic toxicity and environmental safety (Chang et al., 2013).

Pharmaceutical and Medicinal Research

- Synthesis of Aminoquinoline Derivatives: Research on the synthesis of Bz-dichloro-4-aminoquinoline derivatives, including trichloroquinolines, contributes to the development of antimalarial drugs and aids in understanding the relationship between chemical structure and biological activity (Surrey & Hammer, 1946).

Material Science and Chemistry

- Development of Polymer Systems: Triazolinediones, including derivatives of trichlorocinnoline, have been used in 'click' chemistry for applications in polymer science. This includes the development of dynamic polymer-network healing, reshaping, and recycling (Billiet et al., 2014).

Safety and Hazards

When handling “4,6,7-Trichlorocinnoline”, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . In case of accidental ingestion or inhalation, immediate medical attention is required .

Propiedades

IUPAC Name |

4,6,7-trichlorocinnoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-5-1-4-7(11)3-12-13-8(4)2-6(5)10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMILUDXMBATIBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Cl)Cl)N=NC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6,7-Trichlorocinnoline | |

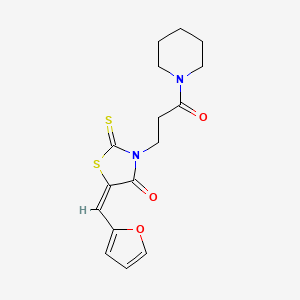

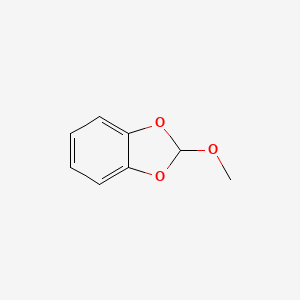

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-benzyl-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B3278685.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-benzylbenzamide](/img/structure/B3278688.png)

![5-Hydroxy-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B3278699.png)

![5-Nitro-2-[(oxiran-2-yl)methoxy]phenol](/img/structure/B3278774.png)